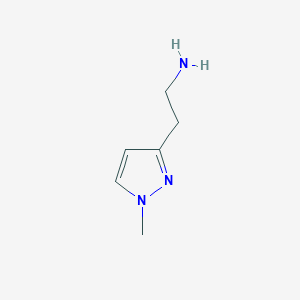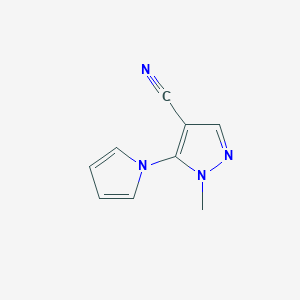![molecular formula C21H16Cl3NOS B2810421 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 338794-50-6](/img/structure/B2810421.png)
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Inflammatory Applications
Research on structurally related compounds, such as derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, has shown potential anti-inflammatory activities. These compounds, synthesized and evaluated using the carrageenan-induced paw edema test on Wistar albino rats, have demonstrated remarkable anti-inflammatory activity, suggesting a potential application for compounds with similar structural motifs in developing anti-inflammatory agents without the gastric irritation associated with many current drugs (Karande & Rathi, 2017).
Chemiluminescence and Analytical Applications
Compounds with sulfanyl-substituted structures have been studied for their chemiluminescence properties. For example, sulfanyl-substituted bicyclic dioxetanes, upon base-induced decomposition, emit light, indicating potential applications in analytical chemistry for assays and sensing technologies. This area of research opens the possibility of using structurally similar compounds in the development of new chemiluminescent probes or materials (Watanabe et al., 2010).
Antioxidant Activity
Derivatives of benzoin, which share functional group similarities with the compound of interest, have been synthesized and evaluated for their antioxidant activities. The presence of specific functional groups and substituents has been found to enhance antioxidant activity, suggesting that compounds like 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime could be explored for their potential antioxidant properties and applications in preventing oxidative stress-related diseases (Thanuja et al., 2022).
Antimicrobial and Antituberculosis Activity
Compounds containing sulfanyl groups and related structures have been synthesized and screened for their antimicrobial and antituberculosis activities. This research highlights the potential of such compounds in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. For example, 3-heteroarylthioquinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis, suggesting a potential research direction for compounds with similar chemical structures (Chitra et al., 2011).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfanyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3NOS/c22-16-9-11-17(12-10-16)27-14-21(15-5-2-1-3-6-15)25-26-13-18-19(23)7-4-8-20(18)24/h1-12H,13-14H2/b25-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZZVBHGUYNGIP-NJNXFGOHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=C(C=CC=C2Cl)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC2=C(C=CC=C2Cl)Cl)/CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

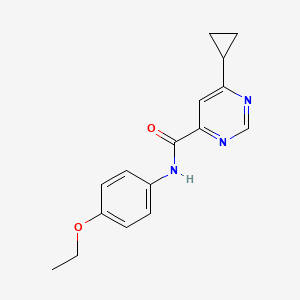
![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)
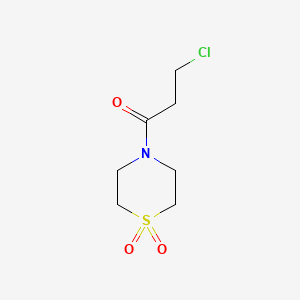
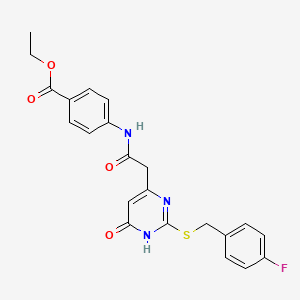
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)

![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
